molecular formula C13H21N3O3S B11019348 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone

2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone

Cat. No.: B11019348
M. Wt: 299.39 g/mol
InChI Key: VENGGHPCTLXPCW-UHFFFAOYSA-N
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Description

2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone is a synthetic organic compound that features a pyrrole ring and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions.

    Introduction of the Ethanone Group: The ethanone group can be added via acylation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrrole or piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenated compounds or other electrophiles/nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications, such as in drug development for targeting specific biological pathways.

    Industry: Use in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]propanone
  • 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]butanone

Uniqueness

The uniqueness of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone lies in its specific structural features, such as the combination of the pyrrole and piperazine rings with the ethanone group. This unique structure may confer specific chemical reactivity and biological activity that distinguishes it from similar compounds.

Properties

Molecular Formula

C13H21N3O3S

Molecular Weight

299.39 g/mol

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)-1-(4-methylsulfonylpiperazin-1-yl)ethanone

InChI

InChI=1S/C13H21N3O3S/c1-11-4-5-12(2)16(11)10-13(17)14-6-8-15(9-7-14)20(3,18)19/h4-5H,6-10H2,1-3H3

InChI Key

VENGGHPCTLXPCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1CC(=O)N2CCN(CC2)S(=O)(=O)C)C

Origin of Product

United States

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